2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone
Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone is a bicyclic compound featuring a fused oxa-aza ring system coupled with a trifluorinated aromatic methanone group. Its structure combines a rigid bicyclo[2.2.1]heptane scaffold, which imposes steric constraints, with a 2,4,5-trifluoro-3-methoxyphenyl moiety that enhances lipophilicity and electronic modulation.
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(2,4,5-trifluoro-3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-19-12-10(15)8(3-9(14)11(12)16)13(18)17-4-7-2-6(17)5-20-7/h3,6-7H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHKAJJIMLNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC3CC2CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to introduce the trifluoro-3-methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, followed by purification processes to achieve the desired purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. In biology, it can be used as a probe to study biological systems due to its unique structural features.
Medicine
In the field of medicine, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoro-3-methoxyphenyl group plays a crucial role in these interactions, influencing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
*Estimated values based on substituent contributions.
- Lipophilicity (LogP): The target compound’s trifluoro-methoxyphenyl group increases LogP (~2.1) compared to hydrophilic analogs like the oxalate salt (LogP -1.5) or propanol derivative (LogP -0.29). This suggests superior membrane permeability for the target, critical for CNS drug candidates .
- Molecular Weight: The target’s higher molecular weight (376.31 vs. 155.15–189.17) reflects its extended aromatic system, which may impact bioavailability and synthetic complexity.
Biological Activity
The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone is a bicyclic organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes both nitrogen and oxygen atoms within its bicyclic framework, which contributes to its reactivity and interaction with biological targets. The trifluoromethoxy group enhances lipophilicity and may influence binding affinity to various receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂F₃N₁O₂ |
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Its bicyclic structure allows it to fit into active sites, potentially inhibiting or activating various pathways.
- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes involved in metabolic pathways, which can be critical for developing therapeutic agents targeting metabolic disorders.
- Receptor Interaction : The presence of the trifluoromethoxy group may enhance affinity for certain receptors, leading to increased biological responses.
Case Studies
- Antitumor Activity : Research has shown that derivatives of bicyclic compounds exhibit significant antitumor activity. A study involving similar structures demonstrated that modifications to the bicyclic core could lead to enhanced cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties. In vitro assays indicated that these compounds could reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Properties : Some studies have indicated that bicyclic compounds can cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases . This opens avenues for exploring their use in treating conditions like Alzheimer’s disease.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of bicyclic compounds similar to 2-Oxa-5-azabicyclo[2.2.1]heptan derivatives. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) significantly enhances biological activity by increasing the compound's reactivity and binding affinity.
- Synthesis and Screening : High-throughput screening methods have been employed to evaluate large libraries of related compounds, identifying promising candidates for further development .
Q & A
Q. What are the recommended synthetic routes for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone, and how can purity be optimized?
- Methodological Answer : The synthesis of bicyclic ketones like this compound typically involves [3+2] cycloaddition or ring-closing metathesis. For purity optimization, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate via HPLC (≥95% purity). Monitor intermediates using H/C NMR to confirm structural integrity at each step, as demonstrated in analogous bicyclic ketone syntheses .
Q. How can the stereochemistry of the bicyclic core be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. If single crystals are unattainable, use NOESY NMR to assess spatial proximity of protons. For example, coupling patterns between the azabicyclo protons and the methoxyphenyl group can resolve axial/equatorial configurations. Density Functional Theory (DFT)-optimized structures (e.g., B3LYP/6-31G**) can also predict stable conformers for comparison with experimental data .
Q. What spectroscopic techniques are critical for characterizing the methoxyphenyl substituent?
- Methodological Answer : Use F NMR to resolve trifluoro substituents (chemical shifts ~-110 to -160 ppm). For the methoxy group, H NMR (δ ~3.8–4.0 ppm) and IR (C-O stretch ~1250 cm) are diagnostic. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion peak (e.g., [M+H]) within 2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azabicyclo core in nucleophilic substitution reactions?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory via DFT calculations (e.g., Gaussian 16) to identify electrophilic sites. The LUMO map of the bicyclic core highlights regions susceptible to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the SMD continuum model. Validate predictions with kinetic studies (e.g., monitoring reaction rates via F NMR) .
Q. What strategies resolve contradictions in bioactivity data across different receptor assays?
- Methodological Answer : Contradictions often arise from receptor promiscuity or assay conditions. For example, if the compound shows agonism in one receptor (e.g., GPCR) but antagonism in another, perform competitive binding assays with radiolabeled ligands. Use statistical meta-analysis (e.g., random-effects models) to reconcile divergent datasets, as seen in hybrid receptor-response studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoro-methoxyphenyl moiety?
- Methodological Answer : Systematically vary substituents (e.g., replace -OCH with -OCF or -SCH) and assess electronic effects via Hammett plots. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Corrogate SAR data with in vitro IC values to identify pharmacophore requirements. Include negative controls (e.g., des-fluoro analogs) to isolate fluorine-specific effects .
Data Contradiction & Validation
Q. How should researchers address discrepancies between computational predictions and experimental binding data?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models. If DFT-predicted binding energies conflict with surface plasmon resonance (SPR) results, validate ligand protonation states using pH-metric titration. Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) to rule out experimental artifacts .
Q. What statistical frameworks are robust for analyzing time-dependent effects in pharmacological studies (e.g., short-term vs. long-term activity)?
- Methodological Answer : Use mixed-effects models to account for intra-subject variability in longitudinal studies. For example, apply a three-wave panel design (baseline, 1 week, 1 year) to distinguish transient vs. sustained effects, as demonstrated in studies on bioactive compounds with paradoxical temporal outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
